molecular formula C17H19NO5 B2863133 Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 903589-31-1

Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2863133
CAS No.: 903589-31-1
M. Wt: 317.341
InChI Key: MZTORRGAVUYOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a chromenyl moiety, which is known for its diverse biological activities. The chromenyl group, derived from chromone, is a significant structural motif in medicinal chemistry due to its presence in various bioactive molecules.

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological processes .

Result of Action

Piperidine derivatives are known to have various pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenyl moiety, which is then coupled with the piperidine ring. The chromenyl group can be synthesized through the condensation of salicylaldehyde with acetic anhydride, followed by cyclization to form the chromone structure. This intermediate is then reacted with piperidine-4-carboxylic acid under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromenyl moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a chromone carboxylic acid, while reduction of the carbonyl groups can produce corresponding alcohols .

Scientific Research Applications

Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s chromenyl moiety is known for its antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.

    Medicine: Due to its structural similarity to bioactive molecules, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-3-carboxylate: Similar structure but with a different position of the carboxylate group.

    Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]pyrrolidine-4-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is unique due to its specific combination of a chromenyl moiety and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-22-17(21)11-4-6-18(7-5-11)10-12-8-16(20)23-15-3-2-13(19)9-14(12)15/h2-3,8-9,11,19H,4-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTORRGAVUYOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.